molecular formula C14H8BrClN2O B5600539 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B5600539
M. Wt: 335.58 g/mol
InChI Key: KYKJBVPFTHVCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H8BrClN2O and its molecular weight is 335.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.95085 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Biological Properties

A study on unsymmetrical 1,3,4-oxadiazoles, closely related to 2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole, investigated their antibacterial activity and thermal properties. The compounds showed significant activity against Gram-positive bacteria and were characterized for their thermal stability through TG and DSC analysis, demonstrating potential in pharmaceutical applications and materials science for their robust thermal characteristics (Arora et al., 2012).

Nonlinear Optical Properties

Another research focused on the nonlinear optical characterization of new 1,3,4-oxadiazole derivatives, where one compound containing Bromine was identified as a potential optical limiter. This suggests applications in optoelectronics, where controlling light propagation is crucial (Chandrakantha et al., 2011).

Synthesis and Structural Analysis

The synthesis and crystal structure of 2,5-bis(3,7-dichloroquinolin-8-yl)-1,3,4-oxadiazole were explored, providing insights into the structural aspects of such compounds. These findings can contribute to the development of new materials with tailored properties for various applications (Ye et al., 2006).

Anticancer Potential

Research on 3-aryl-5-aryl-1,2,4-oxadiazoles identified novel apoptosis inducers with activity against breast and colorectal cancer cell lines. This highlights the potential of 1,3,4-oxadiazole derivatives in developing new anticancer agents (Zhang et al., 2005).

Electroluminescence and Optical Properties

A study on the electroluminescence and photophysical characteristics of 2,7-fluorenevinylene-based trimers, including those with 1,3,4-oxadiazole units, revealed their potential in organic light-emitting diodes (OLEDs). These compounds showed promising optical properties, suggesting applications in display technologies and lighting (Mikroyannidis et al., 2006).

Mechanism of Action

Without specific context, it’s hard to define a mechanism of action. If this compound is used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in materials science, its properties would depend on the material’s overall structure and composition .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve studying the compound’s properties in more detail, exploring its potential applications, and developing more efficient synthesis methods .

Properties

IUPAC Name

2-(4-bromophenyl)-5-(2-chlorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKJBVPFTHVCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.